3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid
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Overview
Description
3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid is an organic compound that features a biphenyl group attached to a propanoic acid backbone with a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
The synthesis of 3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid typically involves several steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Propanoic Acid Backbone: The biphenyl group is then reacted with a suitable reagent to introduce the propanoic acid backbone. This can be achieved through a Friedel-Crafts acylation reaction.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Chemical Reactions Analysis
3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Hydrolysis: The Boc protecting group can be removed through acidic or basic hydrolysis to yield the free amino group.
Scientific Research Applications
3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound is used in studies involving protein-ligand interactions and enzyme inhibition, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the amino and carboxylic acid groups can form hydrogen bonds or ionic interactions with active sites.
Comparison with Similar Compounds
3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid can be compared with similar compounds such as:
3-(Biphenyl-3-yl)propanoic acid: Lacks the Boc-protected amino group, making it less versatile in certain synthetic applications.
3-(Biphenyl-4-yl)-2-(Boc-amino)propanoic acid: Has the biphenyl group attached at a different position, which can affect its reactivity and interactions with biological targets.
3-(Phenyl)-2-(Boc-amino)propanoic acid: Contains a single phenyl group instead of a biphenyl group, resulting in different chemical and biological properties.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-8-7-11-16(12-14)15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEFJZPUOYOJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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